Product packaging for Diiodomethane-d2(Cat. No.:CAS No. 15729-58-5)

Diiodomethane-d2

Cat. No.: B098493
CAS No.: 15729-58-5
M. Wt: 269.848 g/mol
InChI Key: NZZFYRREKKOMAT-DICFDUPASA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical Science

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to the proton found in the nucleus of protium (B1232500) (¹H). isotope.com This seemingly subtle difference in mass leads to significant consequences in chemical and physical behavior, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. isotope.com This difference in bond energy results in slower reaction rates for processes involving the cleavage of a C-D bond compared to a C-H bond. sigmaaldrich.comprinceton.edu This KIE is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction. walshmedicalmedia.comsimsonpharma.com If a reaction slows down when a specific hydrogen atom is replaced by deuterium, it provides strong evidence that the bond to that hydrogen is broken during the slowest step of the reaction. walshmedicalmedia.com

Beyond its use in mechanistic studies, deuterium labeling is indispensable in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Deuterated solvents, such as Diiodomethane-d2, are frequently used to dissolve samples for ¹H NMR analysis. wikipedia.orgnih.gov Since the deuterium nucleus resonates at a different frequency from protons, the solvent signal does not interfere with the signals from the analyte, allowing for a clear and unobstructed spectrum. nih.gov Furthermore, the deuterium signal can be used by the spectrometer to "lock" the magnetic field, ensuring its stability and improving the accuracy of the measurement. wikipedia.org

The applications of deuterium labeling extend into medicinal chemistry and drug development. simsonpharma.comzeochem.com By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolic breakdown. zeochem.comgoogle.com This can lead to improved pharmacokinetic profiles, such as increased drug stability and bioavailability, potentially resulting in enhanced therapeutic efficacy and reduced side effects. zeochem.comgoogle.com

Evolution of this compound Research Paradigms

The research trajectory of this compound has evolved in concert with the broader advancements in the applications of deuterated compounds. Initially, the interest in deuterated molecules was largely academic, focusing on fundamental studies of isotope effects and reaction mechanisms. The synthesis of Diiodomethane (B129776) itself can be achieved through methods like the Finkelstein reaction, where dichloromethane (B109758) is treated with sodium iodide in acetone. nih.gov The preparation of its deuterated counterpart follows similar principles, utilizing deuterated starting materials. wikipedia.org

Early applications of this compound and other deuterated compounds were heavily concentrated in the field of physical organic chemistry, where they served as probes to unravel the intricacies of reaction pathways. A notable application of this compound is in the preparation of deuterated fulvenes, which are then used in retro-Diels-Alder studies. sigmaaldrich.com The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is a key process in organic synthesis and mechanistic investigations. By using deuterated building blocks like this compound, researchers can track the movement and fate of specific atoms throughout the reaction sequence, providing valuable insights into the stereochemistry and mechanism of these complex transformations.

More recently, the focus of research involving deuterated compounds, including this compound, has expanded significantly into materials science and pharmaceuticals. In the realm of materials science, deuterated compounds are being explored for their potential to enhance the performance and longevity of organic light-emitting diodes (OLEDs). isotope.com The stronger C-D bond can lead to greater stability of the organic materials used in these devices, thereby extending their operational lifetime. isotope.com

The following tables provide key physical and chemical data for this compound.

Physical Properties of this compound

Property Value Reference(s)
Molecular Formula CD₂I₂ sigmaaldrich.com
Molecular Weight 269.85 g/mol sigmaaldrich.com
Density 3.325 g/mL at 25 °C nih.gov
Boiling Point 68 °C at 15 mmHg nih.gov

Chemical Identifier Data for this compound

Identifier Value Reference(s)
CAS Number 15729-58-5 sigmaaldrich.com
InChI 1S/CH2I2/c2-1-3/h1H2/i1D2 nih.gov
InChI Key NZZFYRREKKOMAT-DICFDUPASA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2I2 B098493 Diiodomethane-d2 CAS No. 15729-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuterio(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496566
Record name Diiodo(~2~H_2_)methane
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URL https://comptox.epa.gov/dashboard/DTXSID60496566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.848 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15729-58-5
Record name Diiodo(~2~H_2_)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15729-58-5
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Synthetic Methodologies and Isotopic Purity Assessment

Established Synthetic Routes for Diiodomethane-d2

The preparation of this compound typically begins with a deuterated precursor, which then undergoes chemical transformation to yield the final product. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

Halogen Exchange Reactions

A primary and efficient method for synthesizing this compound is through a halogen exchange reaction, most notably the Finkelstein reaction. This nucleophilic substitution process involves converting a deuterated dihalomethane with less reactive halogens (like chlorine) into the corresponding diiodide.

The reaction typically proceeds by treating deuterated dichloromethane (B109758) (CD₂Cl₂) with an alkali metal iodide, such as sodium iodide or potassium iodide. Acetone is a common solvent for this transformation because it readily dissolves the iodide salt while the resulting sodium or potassium chloride is insoluble, driving the reaction to completion according to Le Châtelier's principle.

Reaction Scheme: CD₂Cl₂ + 2 NaI → CD₂I₂ + 2 NaCl(s)

This method is foundational for producing this compound, leveraging the differential solubility of halide salts to achieve high conversion rates.

Deuteration of Protiated Analogs

Direct deuteration of the protiated analog, diiodomethane (B129776) (CH₂I₂), is not the common synthetic approach. Instead, the synthesis of this compound relies on the use of starting materials that are already deuterated. The most prevalent strategy, as outlined in the halogen exchange section, begins with a commercially available deuterated precursor like Dichloromethane-d2. This ensures that the deuterium (B1214612) atoms are precisely incorporated into the methylene (B1212753) (-CH₂-) group of the molecule. This precursor-based approach provides a more controlled and efficient pathway to achieving high levels of isotopic enrichment in the final this compound product.

Production for Radiochemical Applications

While this compound is a staple as a stable isotope-labeled compound for tracing reaction pathways, such as in the preparation of deuterated fulvene (B1219640) for retro-Diels-Alder studies, its specific production routes for radiochemical applications are not extensively documented. Its primary utility lies in its role as a source of a deuterated methylene group (CD₂) for organic synthesis. In the context of radiochemistry, a compound would typically be labeled with a radioactive isotope like Iodine-123, Iodine-125, or Iodine-131. The synthesis of a radiolabeled version would involve introducing the radioiodine in the final steps of the synthesis. However, the common synthetic routes for this compound focus on incorporating stable deuterium isotopes rather than preparing it as a precursor for radioiodination.

Isotopic Purity Validation Techniques

To ensure the compound is suitable for its intended applications, particularly in mechanistic studies where the position and quantity of deuterium are critical, rigorous analytical techniques are employed to validate both isotopic and chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the isotopic purity of this compound. Several NMR-based methods can be used:

¹H NMR (Proton NMR): In a highly pure sample of CD₂I₂, the proton signal corresponding to the methylene group should be virtually absent. The presence and integration of any residual proton signal (e.g., from CHD₂I) allow for a direct quantification of the proton-containing impurity and, by extension, the deuterium enrichment.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus, providing a clear signal for the deuterated species. It can be used to confirm the presence and chemical environment of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The carbon signal in ¹³C NMR will couple to deuterium, resulting in a characteristic multiplet (a triplet for the CD₂ group). The absence or significant reduction of the corresponding signal for a CH₂I₂ group confirms high isotopic enrichment.

Commercial suppliers of this compound often specify an isotopic purity, such as 99 atom % D, which is verified through these NMR techniques. scientificlabs.co.uksigmaaldrich.comoakwoodchemical.com

High-Resolution Mass Spectrometry (HRMS) for Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition and detect impurities in a sample of this compound. Its high resolving power allows for the differentiation between molecules with very similar nominal masses.

For this compound, HRMS serves two main purposes:

Confirmation of Deuteration: HRMS can accurately measure the mass of the molecular ion. This compound (CD₂I₂) has a higher molecular weight than its protiated counterpart (CH₂I₂). This mass shift (M+2) is easily detected and confirms the successful incorporation of two deuterium atoms. scientificlabs.co.uksigmaaldrich.com

Impurity Profiling: The technique can identify and quantify trace chemical impurities that may not be visible by NMR. By providing the exact mass of any contaminants, HRMS allows for the determination of their elemental formulas, aiding in the identification of byproducts from the synthesis or degradation products. Gas chromatography coupled with mass spectrometry (GC-MS) is also frequently used to assess chemical purity. sigmaaldrich.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula CD₂I₂ scientificlabs.co.ukorgsyn.org
Molecular Weight 269.85 g/mol scientificlabs.co.ukorgsyn.org
CAS Number 15729-58-5 scientificlabs.co.uk
Density 3.325 g/mL at 25 °C scientificlabs.co.uksigmaaldrich.com
Boiling Point 68 °C at 15 mmHg scientificlabs.co.uksigmaaldrich.com

| Appearance | Colorless to light yellow liquid |

Table 2: Typical Isotopic Purity Specifications for Commercial this compound

Parameter Specification Source
Isotopic Purity (Atom % D) ≥ 99% scientificlabs.co.uksigmaaldrich.comoakwoodchemical.com
Chemical Purity (CP) ≥ 99% scientificlabs.co.uksigmaaldrich.com

| Stabilizer | Contains copper | scientificlabs.co.uksigmaaldrich.com |

Table 3: Compound Names

Compound Name
This compound
Methylene-d2 iodide
Diiodomethane
Dichloromethane-d2
Sodium Iodide
Potassium Iodide
Acetone
Sodium Chloride
Potassium Chloride

Vibrational Spectroscopy (IR/Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural confirmation of molecules, including isotopically labeled compounds like this compound. These methods probe the vibrational energy levels of molecular bonds. For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. Conversely, for a vibration to be Raman active, a change in the molecule's polarizability must occur. numberanalytics.com These two techniques are often complementary, providing a more complete vibrational fingerprint of a molecule.

In the case of this compound (CD2I2), the substitution of hydrogen atoms with deuterium atoms leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in Diiodomethane (CH2I2). Due to the increased mass of deuterium, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) than their C-H counterparts. This isotopic shift is a key indicator for confirming the successful deuteration of the molecule.

The fundamental vibrational modes of this compound can be predicted and are observable in its IR and Raman spectra. These modes include symmetric and asymmetric stretches of the C-D bonds, scissoring, wagging, twisting, and rocking motions of the CD2 group, and the stretching of the C-I bonds.

Below is a table of the fundamental vibrational modes for this compound. The assignment of these modes is based on the analysis of their expected frequencies and spectral activities.

Interactive Data Table: Fundamental Vibrational Modes of this compound (CD2I2)

Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹)Spectral Activity
CD2 Symmetric Stretcha1~2200IR, Raman
CI2 Symmetric Stretcha1~485IR, Raman
CD2 Scissoringa1~1050IR, Raman
CD2 Asymmetric Stretchb1~2300IR, Raman
CD2 Waggingb1~900IR, Raman
CD2 Twistingb2~850IR, Raman
CI2 Asymmetric Stretchb2~580IR, Raman
CD2 Rockinga2~650Raman

Note: The wavenumbers are approximate and can vary based on the physical state (gas, liquid, solid) and solvent used during measurement. The spectral activity indicates whether the mode is expected to be observed in Infrared (IR), Raman, or both.

By comparing the experimental IR and Raman spectra of a synthesized sample with the expected vibrational frequencies for this compound, one can confirm the molecular structure and the incorporation of deuterium. The absence of significant peaks in the C-H stretching region (typically ~3000 cm⁻¹) and the presence of strong absorptions in the C-D stretching region provide strong evidence for high isotopic purity.

Statistical Approaches for Process Control

In the synthesis of high-purity chemical compounds like this compound, maintaining process consistency is crucial for ensuring both chemical purity and the desired level of isotopic enrichment. Statistical Process Control (SPC) is a data-driven methodology used to monitor, control, and improve manufacturing and chemical processes. spotfire.com6sigma.us By employing statistical tools, SPC helps to distinguish between natural process variability (common causes) and deviations that indicate a problem (special or assignable causes). quality-one.com

The implementation of SPC in the synthesis of this compound allows for real-time monitoring of critical process parameters, moving from a reactive, detection-based approach to a proactive, prevention-based quality control strategy. acs.org This is particularly important for isotopically labeled compounds where starting materials are often expensive, and consistent product quality is paramount.

Control charts are the primary tool of SPC. cpajournal.comsigmaaldrich.com These are graphical displays of a process characteristic measured over time. A control chart includes a centerline (representing the process average), and upper and lower control limits. sigmaaldrich.com Data points falling within these limits indicate that the process is in a state of statistical control, while points outside the limits signal that an assignable cause has affected the process, requiring investigation and corrective action. cpajournal.com

For the synthesis of this compound, several types of control charts could be employed to monitor different aspects of the process:

X-bar and R charts: These are used for variable data that is collected in subgroups. For instance, the temperature of the reaction mixture could be measured at several points within a specific time frame. The X-bar chart would track the average temperature of these subgroups, while the R chart would monitor the range (variability) of the temperature within each subgroup.

Individuals and Moving Range (I-MR) charts: These charts are suitable for processes where individual measurements are taken at intervals, such as in chemical batch processes. quality-one.com For example, the purity of the final this compound product, as determined by gas chromatography (GC), could be plotted on an I-MR chart for each batch produced. The I-chart would monitor the batch-to-batch purity, while the MR-chart would track the variability between consecutive batches.

Attribute charts (p-charts or np-charts): These charts are used for discrete data, such as the number of batches that fail to meet a certain specification. For example, a p-chart could be used to monitor the proportion of batches that have an isotopic purity below the required 99 atom % D. researchgate.net

By implementing SPC, manufacturers of this compound can achieve several benefits, including:

Improved consistency in product quality and isotopic enrichment.

Reduced waste by identifying and addressing process deviations before they lead to out-of-specification products. 6sigma.us

Enhanced process understanding and efficiency. spotfire.com

A documented history of process performance, which is valuable for quality assurance and regulatory purposes.

The effective application of SPC provides a robust framework for ensuring that the synthesis of this compound is both stable and capable of consistently meeting the stringent quality requirements for its use in various scientific applications.

Environmental and Atmospheric Chemical Processes

Photolytic Decomposition and Atmospheric Fate

The atmospheric fate of diiodomethane (B129776) is predominantly governed by its rapid breakdown upon exposure to sunlight, a process known as photolysis. For Diiodomethane-d2, this process involves the cleavage of a carbon-iodine (C-I) bond, which is significantly weaker than the carbon-deuterium (C-D) bond. The absorption of solar radiation in the ultraviolet spectrum provides the necessary energy to break a C-I bond, releasing an iodine atom and a CD2I radical.

Due to the primary photolytic event being the scission of the C-I bond, the substitution of hydrogen with deuterium (B1214612) is expected to have a negligible primary kinetic isotope effect on the photolysis rate. The atmospheric lifetime of this compound, much like its hydrogenated counterpart, is therefore very short, estimated to be on the scale of minutes to hours in sunlit conditions. This rapid decomposition makes it a significant source of reactive iodine in the marine boundary layer. wikipedia.org

The iodine atom (I•) released from the photolysis of this compound is highly reactive in the atmosphere. It readily reacts with ozone (O3) to initiate a series of reactions that lead to the formation of various iodine oxides (IxOy). qmul.ac.uk

The key initial steps are:

I• + O3 → IO• + O2

IO• + IO• → OIO• + I•

IO• + IO• → I2O2

These reactions produce iodine monoxide (IO) and iodine dioxide (OIO), which are critical precursors in the formation of atmospheric aerosols. researchgate.net These radical species can further react and combine to form higher-order iodine oxides, such as I2O4 and I2O5. qmul.ac.ukresearchgate.net These higher oxides are less volatile and can condense to form new aerosol particles. researchgate.net The particles formed from the photooxidation of diiodomethane are composed mainly of iodine oxides but may also contain water or iodine oxyacids. core.ac.uk

Since the formation of iodine oxides is driven by the chemistry of the liberated iodine atom, this process is not expected to be significantly influenced by the deuteration of the original parent molecule.

The iodine oxides generated from this compound play a crucial role in new particle formation (NPF), particularly in coastal and marine environments. wikipedia.orglibretexts.org Laboratory chamber experiments have demonstrated that the photolysis of diiodomethane in the presence of ozone leads to rapid bursts of new particle formation. core.ac.uk It is suggested that the self-nucleation of iodine dioxide (OIO) may be an effective mechanism for this process. core.ac.uk

These newly formed particles can grow through the condensation of additional vapors and by coagulation. core.ac.uk Such iodine-driven NPF events are significant as they contribute to the population of atmospheric aerosols, which can act as cloud condensation nuclei (CCN). wikipedia.org An increase in CCN concentrations can influence cloud properties and, consequently, regional climate. uea.ac.uk The fundamental mechanism of particle formation, being dependent on the concentration of iodine oxides, would be similar for both CD2I2 and CH2I2, assuming similar emission rates.

Table 1: Key Species in the Atmospheric Transformation of this compound

Compound/Radical Formula Role
This compound CD2I2 Parent Compound
Iodine Atom I• Primary Photolysis Product, Initiates Oxide Formation
Iodine Monoxide IO• Key Intermediate in Iodine Chemistry
Iodine Dioxide OIO• Precursor for New Particle Formation
Higher Iodine Oxides IxOy Components of Iodine Aerosols

Degradation Pathways and Stability Studies

The primary degradation pathway for this compound in the atmosphere is photolytic decomposition, as detailed in section 6.1. Its stability in the environment is extremely low under sunlit conditions.

A secondary, and significantly less important, degradation pathway is the reaction with hydroxyl radicals (OH•). This reaction typically proceeds via the abstraction of a hydrogen atom from the organic molecule. For this compound, this would involve the abstraction of a deuterium atom:

CD2I2 + OH• → CDI2• + HOD (deuterated water)

This reaction is subject to a primary kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. Consequently, more energy is required to break the C-D bond, and the rate of reaction for OH radicals with CD2I2 is expected to be significantly slower than the corresponding reaction with CH2I2. This effect would further diminish the importance of the OH-initiated degradation pathway for this compound relative to photolysis, making sunlight the almost exclusive driver of its atmospheric removal.

Table 2: Comparison of Degradation Pathways for this compound

Pathway Reactant Expected Rate (Relative to CH2I2) Atmospheric Significance
Photolysis Sunlight (hν) Similar Dominant

Analytical and Bioanalytical Methodologies

Internal Standard Applications in Chromatography-Mass Spectrometry

In quantitative analysis, particularly with chromatography coupled to mass spectrometry (GC-MS or LC-MS), an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Stable isotope-labeled (SIL) compounds, such as Diiodomethane-d2, are considered the gold standard for use as internal standards in mass spectrometry.

Detailed Research Findings

The ideal internal standard is chemically and physically similar to the analyte of interest. Deuterated standards like this compound are nearly identical to their non-deuterated (protium) analogues. This similarity ensures they behave alike during sample extraction, derivatization, and chromatographic separation, and exhibit similar ionization efficiency in the mass spectrometer's ion source. Because the analyte and the internal standard are affected similarly by these process variations, the ratio of their signals remains constant, leading to enhanced precision and accuracy in the final measurement.

The technique of using a known amount of an isotopically enriched compound, or "spike," to determine the concentration of an analyte in a sample is known as isotope dilution mass spectrometry (IDMS). This is considered a definitive method in analytical chemistry due to its high accuracy. The calculation relies on the precise measurement of the altered isotope ratio of the analyte after the deuterated standard has been added and equilibrated.

The key advantages of using a deuterated internal standard like this compound include:

Correction for Matrix Effects: Complex biological or environmental samples can contain substances that interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since the deuterated standard is chemically identical, it experiences the same matrix effects, allowing for accurate correction.

Compensation for Procedural Losses: During multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction, some amount of the analyte may be lost. The internal standard is lost to the same extent, so the ratio of analyte to standard remains unchanged.

Improved Precision: The internal standard method corrects for minor variations in injection volume and instrument sensitivity, leading to significantly better repeatability of results compared to external standard methods.

While highly effective, care must be taken during method development. In some cases, doubly deuterated standards have shown potential for interference from naturally occurring isotopes of the analyte, which could affect the linearity of the assay if an inappropriate concentration of the internal standard is chosen.

The table below illustrates conceptually how an internal standard improves the precision of measurements by correcting for variations.

Sample IDAnalyte Peak Area (External Standard Method)% RSD (External)IS Peak AreaAnalyte/IS Ratio (Internal Standard Method)% RSD (Internal)
Injection 1105,0008.1%52,0002.0191.5%
Injection 298,00048,0002.042
Injection 3112,00055,0002.036
Injection 495,00048,5001.959
Injection 5108,00053,0002.038

This table presents hypothetical data to demonstrate the principle of improved precision (lower Relative Standard Deviation, %RSD) when using an internal standard (IS) versus an external standard method.

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental components of drug discovery and development. These studies investigate how a drug is taken up by the body, where it goes, how it is chemically modified (metabolized), and how it is ultimately removed.

While this compound itself is not the subject of ADME studies, it serves a critical supporting role as an internal standard in the bioanalytical methods required to generate ADME data. The core of many ADME studies, particularly human mass balance studies, involves administering a drug that has been labeled with a radioisotope, such as Carbon-14 (¹⁴C). This allows researchers to track all drug-related material throughout the body.

The role of deuterated standards comes into play during the quantitative analysis of specific molecules—the parent drug and its key metabolites—in various biological matrices like plasma, urine, and feces. This analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of the data from these LC-MS/MS assays, a stable isotope-labeled internal standard is essential.

For example, if researchers need to determine the concentration-time profile of a new drug candidate in plasma after administration, they would add a deuterated version of that drug to every plasma sample as an internal standard before analysis. A compound like this compound would be used if the analyte of interest was diiodomethane (B129776) or a structurally very similar small volatile compound. The internal standard allows for precise quantification, which is necessary to calculate critical pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

The table below outlines the typical stages of an ADME program and highlights where bioanalytical methods utilizing internal standards like this compound are applied.

ADME StageObjectivePrimary TechniqueRole of Bioanalysis with Deuterated Internal Standard
Absorption Determine the rate and extent a drug enters the bloodstream.Serial blood/plasma sampling post-dose.Accurate quantification of the parent drug in plasma samples over time to determine bioavailability and absorption rate.
Distribution Identify where the drug travels within the body and accumulates in tissues.Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled drug; tissue sampling.Quantification of drug and/or metabolites in specific tissue homogenates to confirm distribution patterns.
Metabolism Identify the chemical structures of metabolites and the metabolic pathways.Analysis of plasma, urine, and feces using LC-MS with high-resolution mass spectrometry.Precise quantification of known major metabolites in circulation and excreta to understand their contribution to overall exposure.
Excretion Determine the routes and rate at which the drug and its metabolites leave the body.Collection of urine and feces over time; measurement of total radioactivity.Quantification of parent drug and metabolites in urine and feces to determine the proportion excreted via renal or biliary pathways.

Q & A

Q. What are the established synthetic routes for preparing diiodomethane-d₂, and how is isotopic purity validated?

Diiodomethane-d₂ (CD₂I₂) is typically synthesized via halogen exchange reactions using deuterated precursors, such as deuteration of diiodomethane (CH₂I₂) under controlled conditions. Isotopic purity (99 atom% D) is confirmed using nuclear magnetic resonance (¹H NMR absence at δ ~2.5 ppm) and high-resolution mass spectrometry (HRMS) to detect residual protiated impurities. Researchers should also cross-reference with vibrational spectroscopy (IR/Raman) to confirm structural integrity .

Q. How is diiodomethane-d₂ utilized in nuclear magnetic resonance (NMR) spectroscopy, and what advantages does it offer?

As a deuterated solvent, CD₂I₂ is valuable in ¹³C and ¹H NMR for studying compounds with limited solubility in common deuterated solvents (e.g., DMSO-d₆ or CDCl₃). Its high density (3.3 g/cm³) and chemical inertness make it suitable for analyzing hydrophobic or halogenated molecules. The deuterium isotope’s low spin number minimizes signal splitting, enhancing spectral clarity .

Q. What safety protocols are essential when handling diiodomethane-d₂ in laboratory settings?

Diiodomethane-d₂ is classified as hazardous (flammable, toxic upon inhalation). Researchers must use fume hoods, wear nitrile gloves, and store the compound in amber glass under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Spill management requires neutralization with activated charcoal and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How does deuterium substitution in diiodomethane-d₂ affect its kinetic isotope effects (KIE) in organometallic coupling reactions?

Deuterium’s higher mass reduces vibrational frequencies, altering transition-state energetics. For example, in Stille or Suzuki-Miyaura couplings, CD₂I₂ may slow oxidative addition steps due to C-D vs. C-H bond strength differences. Researchers should compare reaction rates (k_H/k_D) using gas chromatography-mass spectrometry (GC-MS) and density functional theory (DFT) calculations to quantify KIE .

Q. What experimental strategies can resolve contradictions in reported thermodynamic data (e.g., boiling point, enthalpy of vaporization) for diiodomethane-d₂?

Discrepancies often arise from impurities or measurement techniques. Differential scanning calorimetry (DSC) under controlled atmospheres and vapor pressure osmometry can standardize data. Researchers should also validate purity via elemental analysis and cross-check with literature using databases like Reaxys or SciFinder .

Q. How can diiodomethane-d₂ serve as a probe in hyperpolarized NMR studies to enhance signal sensitivity?

Dynamic nuclear polarization (DNP) techniques can hyperpolarize deuterium nuclei in CD₂I₂, amplifying signal-to-noise ratios for low-concentration analytes. Methodological considerations include optimizing polarization transfer times and ensuring compatibility with cryogenic NMR probes .

Q. What role does diiodomethane-d₂ play in studying solvent effects on reaction mechanisms via ultrafast spectroscopy?

Ultrafast pump-probe spectroscopy can track solvation dynamics in CD₂I₂, revealing solvent reorganization timescales. Researchers should compare dielectric relaxation times with protiated analogs to isolate isotopic effects on charge transfer processes .

Data Analysis and Methodological Design

Q. How should researchers design experiments to investigate the photostability of diiodomethane-d₂ under UV irradiation?

Use quartz cells with controlled UV exposure (e.g., 254 nm), monitor degradation via UV-Vis spectroscopy, and quantify iodinated byproducts (e.g., I₂) using iodometric titration. Include dark controls to distinguish thermal vs. photolytic degradation pathways .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in diiodomethane-d₂ synthesis?

Multivariate analysis (e.g., principal component analysis) of HRMS, NMR, and elemental analysis data can identify critical process parameters (e.g., reaction temperature, deuteration time). Control charts (Shewhart charts) help monitor isotopic purity consistency .

Q. How can diiodomethane-d₂ be integrated into computational models to predict its solvent-solute interactions?

Molecular dynamics (MD) simulations using force fields parameterized for deuterated compounds (e.g., CHARMM-D) can model solvation shells. Validate predictions with small-angle X-ray scattering (SAXS) or neutron diffraction data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.